molecular formula C10H9F2NO B8706859 4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Cat. No.: B8706859
M. Wt: 197.18 g/mol
InChI Key: VMWCPVYTTIMJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a useful research compound. Its molecular formula is C10H9F2NO and its molecular weight is 197.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4,4-difluoro-2,3-dihydro-1H-1-benzazepin-5-one

InChI

InChI=1S/C10H9F2NO/c11-10(12)5-6-13-8-4-2-1-3-7(8)9(10)14/h1-4,13H,5-6H2

InChI Key

VMWCPVYTTIMJIK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C(=O)C1(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4-Difluoro-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (3.00 g) was dissolved in 14 ml of acetic acid, 7 ml of concentrated sulfuric acid was added to the solution and then the resulting mixture was heated at 60° C. for 10 hours. The reaction solution was ice-cooled, adjusted to a basic range with potassium hydroxide and extracted three times with ethyl acetate, and the resulting organic layer was dried over anhydrous potassium carbonate. By evaporating the reaction solvent, 4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one was obtained. This product was used in the following reaction without purification.
Name
4,4-Difluoro-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.